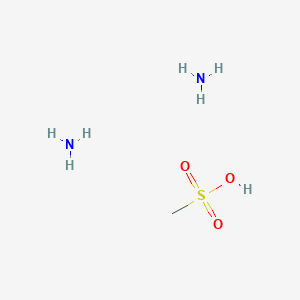

Azane;methanesulfonic acid

Description

Historical Context and Scientific Evolution of Methanesulfonic Acid and its Ammonium (B1175870) Salt

The story of azane;methanesulfonic acid begins with its parent acid, methanesulfonic acid (MSA). MSA was first discovered between 1842 and 1845 by the German chemist Hermann Kolbe, who initially named it methyl hyposulphuric acid. wikipedia.org Kolbe's work was a continuation of earlier research by Berzelius and Marcet in 1813. wikipedia.org Throughout the 19th century, the name evolved to methyl sulphonic acid. wikipedia.org Early laboratory syntheses involved the oxidation of various sulfur-containing organic compounds with nitric acid. wikipedia.org

The first commercial production of MSA was developed in the 1940s by Standard Oil of Indiana. atamanchemicals.com However, it wasn't until the development of new industrial synthesis processes that MSA became more widely available and its applications began to expand significantly. atamanchemicals.comatamanchemicals.com

While the early history of methanesulfonic acid is well-documented, the specific timeline for the scientific evolution of its ammonium salt, this compound, is less distinct in early literature. The synthesis of ammonium methanesulfonate (B1217627) can be achieved through the straightforward acid-base reaction of methanesulfonic acid with ammonia (B1221849) or ammonium hydroxide (B78521). nih.gov A notable method for its preparation is described in a patent, where dimethyl sulfate (B86663) reacts with an aqueous solution of ammonium sulfite (B76179) to yield ammonium methanesulfonate and ammonium sulfate. researchgate.net The structure of ammonium methanesulfonate was a subject of study, with its crystal structure being reported in scientific literature. escholarship.org

Significance of this compound in Advanced Chemical Science and Technology

This compound is a white crystalline solid that is soluble in water. nih.gov Its chemical nature as the salt of a strong acid and a weak base allows it to act as a weak base itself, making it useful as a buffering agent in biochemical and analytical chemistry applications to maintain stable pH levels. nih.govhiyka.com

The significance of this compound extends across various scientific and technological domains:

Chemical Synthesis: It serves as a reagent in organic synthesis and can act as a source of methanesulfonic acid in various reactions. nih.gov The compound is used in the synthesis of pharmaceuticals and agrochemicals. hiyka.com It has been mentioned as a potential component in the preparation of anti-cancer drugs. biosynth.com

Biotechnology and Life Sciences: Ammonium methanesulfonate has been identified as a genotoxic chemical with antibacterial properties, showing effectiveness against bacteria like Escherichia coli and Klebsiella pneumoniae in vitro. biosynth.com It is also utilized as a reagent in analytical methods for the detection of blood proteins. biosynth.com

Atmospheric Science: Research has shown that methanesulfonic acid, in reaction with ammonia and amines, contributes to new particle formation in the atmosphere. escholarship.orgresearchgate.net The hydration of the methanesulfonate-ammonia complex is a key area of study, with findings indicating that higher humidity and temperature promote the formation of hydrates. nih.gov These studies are crucial for understanding aerosol formation and its impact on climate. nih.govresearchgate.net

Materials Science and Electrochemistry: While research on the simple ammonium salt is ongoing, substituted ammonium methanesulfonates, which are a type of protic ionic liquid, are gaining considerable attention. For instance, diethylmethylammonium methanesulfonate is noted for its high ionic conductivity, making it a candidate for use as an electrolyte in batteries and capacitors. hiyka.com N,N,N-dimethylbutylammonium methanesulfonate has been investigated as an electrolyte for the electrochemical recovery of lead from batteries. researchgate.net These related compounds highlight the potential of the ammonium methanesulfonate scaffold in developing advanced materials. hiyka.com

Current Research Trends and Future Directions in Ammonium Methanesulfonate Studies

Current research on this compound and its derivatives is branching into several exciting and forward-looking areas, with a strong emphasis on sustainability and advanced applications.

One of the most prominent trends is the investigation of ammonium methanesulfonate salts as ionic liquids (ILs) and deep eutectic solvents (DESs) . These materials are being explored as "green" alternatives to traditional volatile organic solvents. researchgate.net For example, diethylmethylammonium methanesulfonate has been studied for its potential in CO2 capture processes, which could lead to reduced solvent regeneration costs. aip.org Research into deep eutectic solvents based on methanesulfonate, such as a mixture of 1-butyl-3-methyl imidazolium (B1220033) methanesulfonate and urea (B33335), has shown good sorption capacity for ammonia. researchgate.net

In the realm of catalysis , new heterogeneous Brønsted acid catalysts have been developed using poly(ammonium methanesulfonate)s supported on polyacrylonitrile (B21495) fibers. researchgate.net These catalysts have demonstrated high efficiency and recyclability in various organic reactions, aligning with the principles of green chemistry. researchgate.net

The role of this compound in atmospheric chemistry continues to be a significant research focus. Studies are delving into the thermodynamics and kinetics of particle formation from the reactions of methanesulfonic acid with ammonia and various amines. escholarship.orgresearchgate.net Understanding these fundamental processes is critical for refining atmospheric models and predicting the effects of aerosols on climate change. nih.gov

Future research is expected to further exploit the unique properties of this compound and its derivatives. The development of novel ionic liquids and deep eutectic solvents with tailored properties for specific applications, such as in batteries, CO2 capture, and biomass processing, is a promising avenue. Furthermore, the design of more efficient and selective heterogeneous catalysts based on ammonium methanesulfonate for green chemical synthesis will likely continue to be an active area of investigation. The exploration of its biological activities may also lead to new applications in the pharmaceutical and agricultural sectors.

| Property | Data |

| Chemical Formula | CH₃SO₃NH₄ |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar solvents |

| Chemical Nature | Salt of a strong acid and a weak base |

Table 1: Physical and Chemical Properties of this compound

| Application Area | Specific Use |

| Chemical Synthesis | Reagent, source of methanesulfonic acid, synthesis of pharmaceuticals and agrochemicals. nih.govhiyka.com |

| Biotechnology | Antibacterial agent, reagent for protein detection. biosynth.com |

| Analytical Chemistry | Buffering agent. nih.govhiyka.com |

| Atmospheric Science | Precursor for new particle formation. escholarship.orgresearchgate.net |

| Materials Science | Component of ionic liquids and deep eutectic solvents for applications like CO2 capture and electrochemistry. hiyka.comresearchgate.netaip.orgresearchgate.net |

| Catalysis | Active component in heterogeneous Brønsted acid catalysts. researchgate.net |

Table 2: Applications of this compound

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.2H3N/c1-5(2,3)4;;/h1H3,(H,2,3,4);2*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQPBXRTJCYQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.N.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development of Ammonium Methanesulfonate

Direct Synthesis Routes to Ammonium (B1175870) Methanesulfonate (B1217627)

The most straightforward method for preparing ammonium methanesulfonate is through the direct acid-base neutralization reaction. This process involves reacting methanesulfonic acid with a suitable ammonium source.

The primary reaction is the neutralization of methanesulfonic acid (CH₃SO₃H) with ammonia (B1221849) (NH₃) or ammonium hydroxide (B78521) (NH₄OH). evitachem.comescholarship.org This exothermic reaction yields the ammonium methanesulfonate salt and water when ammonium hydroxide is used. The simplicity and high yield of this method make it a common choice for laboratory and industrial-scale production.

A specific example involves the synthesis of (3,5-Dimethyladamantan-1-yl)ammonium methanesulfonate, where methanesulfonic acid is added to a toluene (B28343) solution of 3,5-dimethyladamantane-1-ylamine. nih.gov Although this example involves a substituted amine, the underlying principle of reacting an amine base with methanesulfonic acid to form the corresponding ammonium methanesulfonate salt is the same.

The reaction between methanesulfonic acid and amines or ammonia is also a key process in atmospheric science, where it contributes to the formation of new aerosol particles. escholarship.orgresearchgate.net Studies have investigated the formation of particles from the reaction of methanesulfonic acid with ammonia, methylamine (B109427), and dimethylamine (B145610), highlighting the fundamental nature of this acid-base reaction. escholarship.org

Table 1: Direct Synthesis of Ammonium Methanesulfonate

| Reactant A | Reactant B | Product | Key Feature |

|---|---|---|---|

| Methanesulfonic Acid | Ammonia / Ammonium Hydroxide | Ammonium Methanesulfonate | Direct acid-base neutralization. evitachem.comescholarship.org |

| Methanesulfonic Acid | 3,5-dimethyladamantane-1-ylamine | (3,5-Dimethyladamantan-1-yl)ammonium methanesulfonate | Formation of a substituted ammonium salt. nih.gov |

**2.2. Indirect Preparation Strategies for Ammonium Methanesulfonate Salts

Indirect methods for synthesizing ammonium methanesulfonate often involve multi-step processes, starting from different precursors and proceeding through intermediate compounds.

A notable indirect route involves the reaction of dimethyl sulfate (B86663) with ammonium sulfite (B76179) or a mixture of ammonium sulfite and ammonium bisulfite. google.comquickcompany.ingoogle.com This process yields ammonium methanesulfonate along with ammonium sulfate. The reaction can be carried out in an aqueous solution or with a solid mixture of the ammonium salts at elevated temperatures (50-150 °C) and pressures (0.01-1.0 Mpa). google.com

The reaction proceeds in two phases. Initially, dimethyl sulfate reacts with ammonium sulfite to form one molecule of ammonium methanesulfonate and one molecule of ammonium methylsulfate (B1228091). google.com The second phase, which occurs at higher temperatures, involves the reaction of ammonium methylsulfate to produce a second molecule of ammonium methanesulfonate and ammonium sulfate. google.com

A significant challenge in this process is the separation of the desired ammonium methanesulfonate from the ammonium sulfate byproduct. google.com One patented method addresses this by treating the resulting mixture with a compound like calcium hydroxide. This converts the ammonium salts to water-soluble calcium methanesulfonate and water-insoluble calcium sulfate, which can be removed by filtration. The ammonia generated can be recycled to produce more ammonium sulfite. google.com

Table 2: Synthesis via Dimethyl Sulfate and Ammonium Sulfite

| Reactants | Intermediate/Byproduct | Final Product | Process Detail |

|---|---|---|---|

| Dimethyl Sulfate, Ammonium Sulfite, Ammonium Bisulfite | Ammonium Sulfate | Ammonium Methanesulfonate | Reaction at 50-150°C; separation via conversion to calcium salts. google.comgoogle.com |

Emerging and Green Chemistry Approaches in Methanesulfonate Synthesis

In the pursuit of more sustainable chemical processes, green chemistry principles are being applied to the synthesis of methanesulfonates. A key area of development is the use of ionic liquids (ILs). taylorfrancis.commdpi.com

Ionic liquids containing the methanesulfonate anion, such as 1-butyl-3-methylimidazolium methanesulfonate ([Bmim]CH₃SO₃⁻) and triethylammonium (B8662869) methanesulfonate, have been used as environmentally benign solvents and catalysts. taylorfrancis.comnih.gov For instance, [Bmim]CH₃SO₃⁻ has been employed as a catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. taylorfrancis.com Triethylammonium methanesulfonate has been studied as a green solvent for the pretreatment of lignocellulosic biomass. nih.gov

These examples focus on using the methanesulfonate anion as part of a functional, recyclable material rather than the synthesis of the simple ammonium salt itself. However, the synthesis of these task-specific ionic liquids often involves the neutralization of the corresponding amine base with methanesulfonic acid, a direct and green synthetic method. researchgate.net The development of these low-cost, halide-free ionic liquids represents a significant green chemistry approach within the broader field of methanesulfonate chemistry. researchgate.net

Formation of Alkyl Methanesulfonates from Methanesulfonic Acid and Alcohols

The reaction between methanesulfonic acid and alcohols to form alkyl methanesulfonate esters is a significant and well-studied transformation. alfa-chemistry.compqri.org This esterification reaction is particularly relevant in the pharmaceutical industry, as sulfonic acids are often used to form salts of active pharmaceutical ingredients (APIs), and alcohols are common solvents. pqri.orgresearchgate.net

The formation of these esters, such as methyl methanesulfonate (MMS) from the reaction of methanesulfonic acid and methanol (B129727), is an equilibrium-driven process. pqri.orgresearchgate.net The reaction typically requires acidic conditions and may be accelerated by elevated temperatures. researchgate.netresearchgate.net Mechanistic studies using isotopically labeled methanol have confirmed that the reaction proceeds via the protonation of the alcohol followed by cleavage of the alcohol's C-O bond. pqri.orgresearchgate.net

The rate of formation is influenced by several factors, including temperature, the concentration of water, and the presence of a base. pqri.orgresearchgate.net Increasing the water content in the reaction mixture can suppress the formation of the ester. researchgate.net Furthermore, if the methanesulfonic acid is neutralized by a base to form a salt (like ammonium methanesulfonate), the formation of the alkyl ester is significantly inhibited or not detected at all. pqri.org

Table 3: Factors Influencing Alkyl Methanesulfonate Formation

| Factor | Effect on Ester Formation | Rationale |

|---|---|---|

| Increased Temperature | Increases rate of formation | Provides energy to overcome activation barrier. researchgate.net |

| Presence of Water | Decreases net formation | Shifts equilibrium away from ester; promotes hydrolysis. researchgate.net |

| Excess Acid | Promotes formation | Catalyzes the esterification reaction. researchgate.net |

| Neutralization (Salt Formation) | Inhibits/Prevents formation | Removes the acidic catalyst required for the reaction. pqri.org |

Reaction Mechanisms and Reactivity Studies of Methanesulfonate Systems

Mechanistic Investigations of Azane;methanesulfonic acid as a Reagent

This compound, also known as ammonium (B1175870) methanesulfonate (B1217627), is formed through the acid-base reaction of methanesulfonic acid (MSA) and ammonia (B1221849). Mechanistic investigations into this system are prominent in atmospheric chemistry, particularly in the context of new particle formation (NPF). The reaction between MSA and ammonia is a key step in gas-to-particle conversion, leading to the formation of small clusters that can grow into larger aerosol particles. escholarship.orgacs.org

Studies have shown that while MSA, sulfuric acid (SA), and ammonia coexist in the marine atmosphere, the interactions between ammonia and MSA are likely negligible compared to those between sulfuric acid and ammonia. nih.govacs.org Experimental observations indicate that ammonia does not significantly help in forming stable MSA clusters. acs.org The concentration of MSA-containing dimers does not substantially increase in the presence of ammonia, suggesting that ammonia is likely too weak of a base to effectively stabilize clusters with MSA alone. nih.govacs.org This is in contrast to amines, which are more effective at promoting particle formation with MSA. escholarship.org

Thermodynamic properties of solid ammonium methanesulfonate have been investigated using calorimetry. These studies have determined its heat capacity and the standard entropy, enthalpy, and Gibbs energy of its formation, providing fundamental data for its stability and reactivity. A second-order phase transition for ammonium methanesulfonate was identified at a temperature of 272.6 ± 0.5 K.

Proton Transfer Mechanisms in Methanesulfonate-based Systems

Proton transfer is the fundamental mechanism governing the interaction between methanesulfonic acid and bases like ammonia and amines. masterorganicchemistry.com Methanesulfonic acid is a strong acid (pKa = -1.9), readily donating a proton to a base. dntb.gov.uaresearchgate.net In these reactions, a proton (H⁺) moves from the sulfonic acid group (-SO₃H) of MSA to the nitrogen atom of ammonia or an amine, forming a methanesulfonate anion (CH₃SO₃⁻) and an ammonium or aminium cation. escholarship.org

The formation of methanesulfonate salts proceeds via this proton transfer, creating ion pairs that are the building blocks for larger clusters. escholarship.org For example, quantum chemical calculations have been used to study the structure and stability of clusters formed between MSA and amines. These studies show the formation of stable ion-pair clusters, such as (MeSO₃⁻)₂(Me₃NH⁺)₂, which are stabilized by strong hydrogen bonds and electrostatic interactions following the initial proton transfer. acs.org

Decomposition Pathways and Stability Considerations of Methanesulfonate

Methanesulfonic acid and its salts exhibit considerable stability. MSA is thermally stable at moderately elevated temperatures and is resistant to chemical oxidation, reduction, and hydrolysis. dntb.gov.uaresearchgate.netnih.govrsc.org Anhydrous MSA can be distilled without decomposition, but only under reduced pressure, as it begins to decompose above 185 °C at atmospheric pressure. rsc.orgnih.gov Under fire conditions, hazardous decomposition products include carbon oxides and sulfur oxides. nih.gov

Several specific decomposition pathways have been identified under various conditions:

Biodegradation: In the environment, methanesulfonate can be biodegraded by certain bacteria. ethz.ch The primary pathway involves the enzyme MSA monooxygenase, which breaks down methanesulfonate into formaldehyde (B43269) and hydrogen sulfite (B76179). ethz.ch This process is a key part of the natural geochemical sulfur cycle. dntb.gov.uaresearchgate.net

Heterogeneous OH Oxidation: In the atmosphere, methanesulfonate aerosols can undergo chemical transformation through heterogeneous oxidation by hydroxyl (OH) radicals. This process involves the fragmentation of the methanesulfonate ion (CH₃SO₃⁻) into formaldehyde (HCHO) and a sulfite radical (SO₃•⁻). researchgate.net The volatile formaldehyde can partition back into the gas phase, while the sulfite radical can initiate further chain reactions within the aerosol. researchgate.net

Formation of Sulfonate Esters: In the presence of alcohols, sulfonic acids like MSA can form sulfonate esters. Mechanistic studies on the formation of methyl methanesulfonate from MSA and methanol (B129727) confirm that the reaction involves the cleavage of the methanol C-O bond. pqri.org This ester formation is reversible, and the presence of water reduces the net formation of the ester by promoting the reverse hydrolysis reaction. pqri.org

| Decomposition Condition | Key Reactants/Mediators | Major Products | Reference |

| Thermal (>185°C) | Heat (in air) | Carbon Oxides, Sulfur Oxides | nih.govrsc.org |

| Biodegradation | MSA monooxygenase | Formaldehyde, Hydrogen Sulfite | ethz.ch |

| Atmospheric Oxidation | OH radicals | Formaldehyde, Sulfite radical (SO₃•⁻) | researchgate.net |

| Reaction with Alcohol | Alcohol (e.g., Methanol) | Sulfonate Ester (e.g., Methyl Methanesulfonate) | pqri.org |

Interactions of Methanesulfonic Acid with Amines and Ammonia

The interaction between methanesulfonic acid (MSA) and various amines and ammonia is a critical area of study, particularly for understanding atmospheric aerosol formation. nih.govacs.orgacs.org Laboratory experiments and quantum chemical calculations have revealed significant differences in the reactivity of MSA with different bases. escholarship.orgacs.org

Amines are substantially more effective than ammonia in promoting new particle formation with MSA. escholarship.orgacs.org Under similar experimental conditions, the number of particles formed decreases in the order: methylamine (B109427) (MA) ≫ trimethylamine (B31210) (TMA) ≈ dimethylamine (B145610) (DMA) ≫ ammonia (NH₃). escholarship.orgacs.org Ammonia is reported to be 2 to 3 orders of magnitude less efficient than DMA. escholarship.orgacs.org

The presence of water vapor has been shown to significantly enhance particle formation and growth for all MSA-base systems. escholarship.orgacs.org The mechanisms involve the formation of intermediate clusters stabilized by hydrogen bonds. For instance, with TMA, MSA can form clusters such as (MSA)₂·(TMA), which can then isomerize to a more stable double ion pair cluster, (MeSO₃⁻)₂(Me₃NH⁺)₂. acs.org

Computational studies suggest that both the gas-phase basicity and the hydrogen-bonding capability of the amine contribute to its effectiveness in particle formation. acs.org Methylamine and dimethylamine readily react with MSA to form stable clusters. nih.govacs.org In contrast, trimethylamine, despite its higher basicity, may react less readily with MSA beyond the monomer stage, possibly due to greater steric hindrance. acs.org The interaction between MSA and ammonia is comparatively weak, and it is not considered a major contributor to the formation of stable MSA clusters in the atmosphere. nih.govacs.org

| Base | Relative Effectiveness in NPF with MSA | Key Observations | References |

| Methylamine (MA) | Very High | Readily forms stable clusters with MSA. | escholarship.orgnih.govacs.orgacs.org |

| Dimethylamine (DMA) | Moderate | Readily forms stable clusters with MSA. | escholarship.orgnih.govacs.orgacs.org |

| Trimethylamine (TMA) | Moderate | Reacts primarily with SA over MSA in mixed systems; potential steric hindrance. | escholarship.orgnih.govacs.org |

| Ammonia (NH₃) | Very Low | Interactions are negligible compared to SA; does not form stable MSA clusters. | escholarship.orgnih.govacs.orgacs.org |

Catalytic Applications in Organic Synthesis Involving Methanesulfonate

Azane;methanesulfonic acid as a Brønsted Acid Catalyst

Ammonium (B1175870) methanesulfonate (B1217627) (CH₃SO₃NH₄) is recognized for its role as a Brønsted acid catalyst in organic synthesis. guidechem.com Its acidic character stems from the ammonium cation (NH₄⁺), which can donate a proton to facilitate various chemical reactions. While methanesulfonic acid (MSA) is a strong acid with a pKa of -1.9, its ammonium salt provides a milder, yet effective, acidic environment suitable for numerous transformations. orientjchem.org The catalytic activity of ammonium methanesulfonate is harnessed in reactions that are typically promoted by proton acids, such as esterification, alkylation, and condensation reactions. guidechem.com

Phase Transfer Catalysis Utilizing Methanesulfonate Derivatives

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org This is often achieved through the use of a phase transfer catalyst that can transport a reactant from one phase to another. wikipedia.org Quaternary ammonium salts are a prominent class of phase transfer catalysts. wikipedia.orgtheaic.org

While this compound itself is not a typical phase transfer catalyst, derivatives of the methanesulfonate anion, particularly quaternary ammonium methanesulfonates, have shown utility in this field. For example, the ionic liquid tributyl(tetradecyl)phosphonium methanesulfonate has been used as part of a co-catalytic system that forms a third liquid phase, enhancing the rate of reaction. mdpi.com In such systems, the lipophilic cation (e.g., a quaternary ammonium or phosphonium (B103445) ion) transports the desired anion between phases, enabling the reaction to proceed. theaic.org The choice of the anion can be crucial; for instance, using mesylate (methanesulfonate) as a leaving group is often preferred over tosylate in nucleophilic substitutions under PTC conditions, as the more lipophilic tosylate can sometimes associate with the catalyst and act as a poison. phasetransfercatalysis.com

The general mechanism of phase transfer catalysis involves the catalyst (Q⁺X⁻) exchanging its anion (X⁻) for the reacting anion (Y⁻) at the interface of the two phases. The resulting ion pair (Q⁺Y⁻) is soluble in the organic phase and can react with the organic substrate. theaic.org

Specific Organic Reactions Catalyzed by Ammonium Methanesulfonate and Related Species

Substituted ammonium sulfonate monomers have been utilized in the synthesis of advanced polymeric materials. nih.gov These monomers are valuable for creating amphiphilic copolymers and ionic liquid polymers, which have applications in areas like solid polymer electrolytes. nih.gov The polymerization of such monomers allows for the development of sulfonated polymers with tailored properties. nih.gov While direct catalysis by simple ammonium methanesulfonate in large-scale industrial polymerization is less common, related strong acid catalysts like trifluoromethanesulfonic acid are known to initiate polymerization reactions and control their kinetics. nih.gov

Ammonium methanesulfonate is an effective catalyst for esterification and transesterification reactions. guidechem.com Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is acid-catalyzed. mdpi.com Similarly, transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also frequently catalyzed by acids. wikipedia.org

In the context of biodiesel production, which involves the transesterification of triglycerides, acid catalysts are particularly useful when the feedstock contains high levels of free fatty acids (FFAs), as they can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides. jbiochemtech.commdpi.com Methanesulfonic acid has been investigated as a catalyst for these processes, and its ammonium salt can be expected to exhibit similar catalytic activity due to its Brønsted acidic nature. google.commdpi.com The acid catalyst works by protonating the carbonyl group of the carboxylic acid or ester, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. wikipedia.org

Table 1: Examples of Esterification and Transesterification Reactions This table is interactive. Click on the headers to sort.

| Reaction Type | Reactants | Catalyst Type | Product |

|---|---|---|---|

| Esterification | Propanoic Acid, Methanol (B129727) | Sulfated Zirconia (Ammonium Sulfate (B86663) Derived) | Methyl Propanoate |

| Transesterification | Triglycerides, Methanol | Acid Catalyst | Fatty Acid Methyl Esters (Biodiesel) |

| Esterification | Stearic Acid, Methanol | Sulfonated Carbon (MSA functionalized) | Methyl Stearate |

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, can be catalyzed by ammonium methanesulfonate. guidechem.com A prominent example is the Friedel-Crafts alkylation, an electrophilic aromatic substitution where an alkyl group is introduced onto an aromatic ring. mt.com This reaction is typically catalyzed by strong Lewis acids, but Brønsted acids can also be employed. mt.comlibretexts.org The catalyst assists in the formation of a carbocation or a carbocation-like species from the alkylating agent (e.g., an alkyl halide or an alkene), which then acts as the electrophile. mt.com The use of methanesulfonic acid as a catalyst in Friedel-Crafts reactions of electron-rich arenes has been demonstrated, highlighting the potential of its ammonium salt to act in a similar capacity. thieme-connect.de

Ammonium methanesulfonate and related Brønsted acids are effective catalysts for various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water.

One notable example is the Biginelli reaction , a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea (B33335). wikipedia.org This reaction is catalyzed by Brønsted or Lewis acids. wikipedia.orgyoutube.com The acid catalyst activates the aldehyde carbonyl group, facilitating the initial condensation with urea to form an acyl imine intermediate, which then undergoes further reaction to form the heterocyclic product. organic-chemistry.org

Another important condensation reaction is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active hydrogen compound (e.g., diethyl malonate, malonic acid) in the presence of a catalyst, typically a weak base. wikipedia.org However, acid-catalyzed variants also exist. The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgyoutube.com Brønsted acids can facilitate the dehydration step.

Table 2: Overview of Catalyzed Condensation Reactions This table is interactive. Click on the headers to sort.

| Reaction Name | Key Reactants | Catalyst Type | Main Product Type |

|---|---|---|---|

| Biginelli Reaction | Aryl Aldehyde, β-Ketoester, Urea | Brønsted Acid | 3,4-Dihydropyrimidin-2(1H)-one |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Brønsted Acid (in some variants) | α,β-Unsaturated Compound |

Isomerization Reactions

Methanesulfonic acid (MSA) has been effectively utilized as a catalyst in the isomerization of secondary and tertiary allylic alcohols. orientjchem.org This process yields the corresponding primary E-allylic alcohols with high selectivity and in excellent yields under straightforward and efficient reaction conditions. orientjchem.org The application of MSA in this context highlights its role as a green catalyst in organic synthesis, facilitating important molecular transformations. orientjchem.orgresearchgate.net Isomerization reactions are crucial in organic chemistry for converting a molecule into an isomer with a different arrangement of atoms, and MSA provides an effective medium for such conversions in specific substrate classes like allylic alcohols. orientjchem.orgresearchgate.net

Design and Performance of Heterogeneous Catalysis Systems Based on Methanesulfonate

The development of heterogeneous catalysts is a significant area of research, aiming to simplify catalyst separation and improve reusability. taylorfrancis.commdpi.com Systems based on methanesulfonate have been designed by immobilizing the acidic function onto solid supports, creating effective solid acid catalysts. orientjchem.orgnih.gov

One common approach involves supporting methanesulfonic acid on silica (B1680970). orientjchem.orgresearchgate.net This creates a solid acid catalyst that can be employed in various organic reactions, such as the Pechmann reaction for coumarin (B35378) synthesis and three-component coupling reactions of indoles. orientjchem.orgresearchgate.net The use of a solid support like silica offers advantages such as good mechanical and thermal stability. taylorfrancis.com

Another innovative approach is the creation of environmentally benign carbon-based catalysts. nih.gov In one study, a catalyst was synthesized by the solvothermal carbonization and subsequent sulfonation of extracted bagasse lignin (B12514952) using methanesulfonic acid (EL–MSA). nih.gov This method produced a catalyst with high thermal stability, which proved to be more effective in the esterification of stearic acid under near-critical methanol conditions compared to a similar catalyst prepared with conventional sulfuric acid. nih.gov The use of MSA as the sulfonating agent was key to the enhanced thermal stability of the resulting catalyst. nih.gov

More complex heterogeneous systems have also been designed using methanesulfonate derivatives as ligands for metal complexes. For instance, diaqua and dichloro Platinum(II) complexes supported by the ligand di(2-pyridine)methanesulfonate (dpms) have been covalently tethered to mesoporous silica nanoparticles (MSNs). researchgate.net This design strategy is employed for the aerobic oxidation of olefins. researchgate.net Supporting the molecular Pt complexes on the MSNs is crucial as it prevents bimolecular catalyst deactivation, leading to significantly high turnover numbers. researchgate.net The design of such catalysts, where the active sites are precisely arranged, is a key challenge in optimizing performance in heterogeneous catalysis. neumannlab.science

Below is a table summarizing the design of various heterogeneous catalysis systems based on methanesulfonate.

| Catalyst System | Support Material | Design Principle | Application Example | Source |

| Silica-supported MSA | Silica | Immobilization of MSA on a solid support. | Pechmann reaction, three-component coupling reactions. | orientjchem.orgresearchgate.net |

| EL-MSA | Carbon from Lignin | Sulfonation of a carbonaceous material with MSA. | Esterification of stearic acid. | nih.gov |

| Pt(II)-dpms | Mesoporous Silica Nanoparticles (MSNs) | Covalent tethering of a Pt complex with a methanesulfonate-based ligand. | Aerobic oxidation of olefins. | researchgate.net |

Catalytic Performance and Recyclability Studies of Methanesulfonate Catalysts

The performance and recyclability of catalysts are critical factors from both economic and environmental perspectives. mdpi.comresearchgate.net Methanesulfonic acid and catalysts derived from it have been studied for their potential to be reused in various reactions. researchgate.net

In homogeneous catalysis, MSA has demonstrated good recyclability. For example, in the electrophilic addition of 1-dodecene (B91753) to benzene (B151609) to produce linear alkylbenzenes, MSA could be recycled at least five times. researchgate.net The recycling process involved separation from the reaction mixture by decantation, treatment with water and dichloromethane, and subsequent water removal. researchgate.net The study noted only slight changes in the conversion of 1-dodecene and the selectivity to the desired product after five cycles. researchgate.net However, it was also found that the presence of water in the reaction mixture was detrimental to the activity of MSA. researchgate.net

For heterogeneous catalysts, recyclability is a key advantage. taylorfrancis.commdpi.com The design of these catalysts often aims to facilitate easy recovery and reuse, minimizing waste and preserving the activity of the catalytic species. mdpi.com The EL-MSA catalyst, a carbon-based solid acid, was developed as an environmentally benign catalyst for esterification, indicating its potential for sustainable applications which often involves catalyst recycling. nih.gov Similarly, supporting platinum complexes on mesoporous silica nanoparticles not only enhances activity but also immobilizes the catalyst, which is a prerequisite for effective recycling. researchgate.net The ability to recycle catalysts reduces the environmental impact of chemical processes and conserves valuable metal resources. mchemical.com

The table below presents findings from recyclability studies of methanesulfonate-based catalysts.

| Catalyst | Reaction | Number of Cycles | Performance Outcome | Source |

| Methanesulfonic acid (MSA) | Alkylation of benzene with 1-dodecene | 5 | Slight changes in conversion and selectivity. | researchgate.net |

Advanced Materials Science: Proton Conduction and Ionic Liquids

Azane;methanesulfonic acid as a Protic Ionic Liquid (PIL)

This compound, formed through the proton transfer from methanesulfonic acid to ammonia (B1221849) (azane), is a fundamental example of a protic ionic liquid (PIL). PILs are a subclass of ionic liquids created by the combination of a Brønsted acid and a Brønsted base. frontiersin.org In this case, methanesulfonic acid (CH₃SO₃H), a strong organic acid, serves as the proton donor, while ammonia (NH₃) acts as the proton acceptor. sphinxsai.comnih.gov The resulting salt, ammonium (B1175870) methanesulfonate (B1217627) ([NH₄]⁺[CH₃SO₃]⁻), consists of ions that have an available proton, enabling it to participate in proton-transfer processes, a key characteristic of PILs. frontiersin.org

The synthesis of methanesulfonate-based PILs is generally achieved through a straightforward neutralization reaction between the acid and a base. frontiersin.org Researchers have prepared a variety of these PILs by reacting methanesulfonic acid with different amines and heterocyclic compounds, such as 1H-1,2,4-triazole, imidazole (B134444), and various alkanolamines. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net The physicochemical properties of the resulting PILs, including their thermal stability and ionic conductivity, are highly dependent on the structure of the chosen base. researchgate.net For instance, the combination of methanesulfonic acid and 1H-1,2,4-triazole results in 1,2,4-triazolium methanesulfonate, a salt with a melting point of approximately 134 °C that forms a strongly hydrogen-bonded network. rsc.orgresearchgate.net The environmental credentials of methanesulfonic acid, being a halogen-free and readily biodegradable compound with low toxicity, make it an attractive component for creating "green" PILs for applications like high-temperature proton exchange membrane fuel cells (PEMFCs). sphinxsai.comnih.gov

The defining feature of these materials is the dynamic proton transfer between the cation and anion, which establishes a complex hydrogen-bonding network. This network is crucial for their application as proton conductors. researchgate.net The study of methanesulfonate-based PILs is significant for developing electrolytes for electrochemical devices that can operate at elevated temperatures and under anhydrous (water-free) conditions. nih.govrsc.org

Proton Conduction Mechanisms in Methanesulfonate-based Materials

Proton transport within proton-conducting materials, including those based on the methanesulfonate anion, is generally understood to occur through two primary pathways: the vehicle mechanism and the proton hopping mechanism, also known as the Grotthuss mechanism. researchgate.netmdpi.com Often, these two mechanisms are not mutually exclusive and can operate simultaneously, with their relative contributions depending on factors such as the material's structure, temperature, and level of hydration. researchgate.net In many sulfonic acid-based systems, the vehicle mechanism is predominant in the presence of water, while the Grotthuss mechanism also contributes via proton transfer along water molecule chains. researchgate.net

The vehicle mechanism involves the diffusion of protons that are attached to a molecular "vehicle." nih.govmpg.de In this process, the proton combines with a solvent molecule or other mobile species to form a larger charged entity, which then moves through the material, carrying the proton with it. researchgate.netmdpi.com The most common example of this is the formation of hydronium ions (H₃O⁺) or larger water clusters like the Zundel (H₅O₂⁺) or Eigen (H₉O₄⁺) cations in hydrated systems. researchgate.netnih.gov The entire protonated vehicle then diffuses through the medium, resulting in a net transport of charge. mpg.de

The proton hopping mechanism, or Grotthuss mechanism, describes the transport of an "excess" proton through a hydrogen-bonded network without the large-scale movement of a carrier molecule. nih.govwikipedia.org This process involves the formation and cleavage of covalent and hydrogen bonds, allowing a proton to be passed along a chain of suitable molecules, such as water or other hydrogen-bonded species. researchgate.netwikipedia.orgnih.gov

The mechanism can be visualized as a series of proton transfers between adjacent sites. researchgate.net A proton from a donor group (like a hydronium ion or a sulfonic acid group) hops to a neighboring acceptor molecule, which in turn donates one of its own protons to the next molecule in the chain. nih.gov This creates a cascade effect, resulting in the effective translocation of a proton over a significant distance. sandia.gov This structural diffusion is distinct from the vehicular transport of a stable, solvated proton. nih.gov The rate of proton hopping is influenced by the reorganization of the surrounding hydrogen-bond network and the energy barrier for the proton transfer step. researchgate.net Activation energies below 0.4 eV are often suggestive of a proton hopping mechanism, whereas higher values are more typical for mass transport-based vehicle mechanisms. nih.gov

Design and Development of Solid-State Electrolytes Based on Methanesulfonate

The development of solid-state electrolytes is critical for advancing the safety and performance of various electrochemical devices, including next-generation batteries and fuel cells. rsc.orgfrontiersin.org Materials based on the methanesulfonate anion have been explored for this purpose due to their potential for high ionic conductivity and good thermal stability. researchgate.netresearchgate.netbohrium.com A key strategy in designing these electrolytes involves creating materials with a high concentration of charge carriers (protons) and facilitating their mobility through the solid matrix. sphinxsai.com

One promising avenue is the incorporation of methanesulfonic acid into polymer matrices to create proton-conducting polymer electrolytes. sphinxsai.com For example, solid polymer electrolyte films have been prepared using poly(methyl methacrylate) (PMMA) as a host polymer and methanesulfonic acid as the proton donor. sphinxsai.com In such systems, the ionic conductivity is influenced by the concentration of the acid; conductivity increases up to a certain point before decreasing due to the formation of ion aggregates that hinder mobility. sphinxsai.com The design of these materials focuses on achieving an amorphous morphology and leveraging polar functional groups within the polymer chain that can interact favorably with the ions to promote conduction. sphinxsai.com

A particularly interesting class of solid-state electrolytes is Organic Ionic Plastic Crystals (OIPCs). deakin.edu.au OIPCs are organic salts that possess a unique mesophase between the crystalline solid and liquid states. researchgate.net In this plastic phase, the ions have rotational or translational disorder, which can lead to significant ionic conductivity while the material remains macroscopically solid. researchgate.netdeakin.edu.au This combination of properties—solid-like mechanical characteristics and liquid-like ion mobility—makes OIPCs highly suitable for use as solid electrolytes. oaepublish.com

Imidazolium (B1220033) methanesulfonate has been identified as a protic OIPC. researchgate.netbohrium.com This material is synthesized from imidazole and methanesulfonic acid and exhibits a transition from a crystalline to a plastic crystalline state at 174 °C before melting at 188 °C. researchgate.net Notably, it demonstrates high ionic conductivity in its solid plastic phase, reaching 1.0 x 10⁻² S cm⁻¹ at 185 °C without humidification. researchgate.net The protonic nature of the conductivity in the molten state has been electrochemically confirmed. researchgate.net The favorable characteristics of imidazolium methanesulfonate, including its thermal stability, high anhydrous conductivity, and wide electrochemical window (2.0 V), make it a promising model for the development of solid-state proton conductors for high-temperature fuel cells. researchgate.netbohrium.com

Table 1: Properties of Imidazolium Methanesulfonate as a Protic OIPC

| Property | Value | Source |

|---|---|---|

| Solid-Solid Phase Transition | 174 °C | researchgate.net |

| Melting Point | 188 °C | researchgate.net |

| Ionic Conductivity (Plastic Phase) | 1.0 x 10⁻² S cm⁻¹ at 185 °C | researchgate.net |

Influence of Water Content on Proton Conduction Properties of Methanesulfonate PILs

Water content is a critical parameter that significantly influences the proton conduction properties of most proton-conducting materials, including PILs based on sulfonate anions. nih.govsandia.gov Even for systems designed for high-temperature, anhydrous operation, the presence of residual water is often unavoidable and can dramatically alter conductivity. rsc.org Generally, for sulfonic acid-based materials, proton conductivity increases significantly with water content, or hydration level. sandia.gov

The primary role of water is to facilitate both the vehicle and Grotthuss conduction mechanisms. Water molecules can act as vehicles by forming hydronium ions (H₃O⁺) that diffuse through the material. mdpi.com Additionally, water molecules create extensive hydrogen-bonded networks that provide pathways for proton hopping. nih.govsandia.gov An increase in water content leads to more developed and connected hydrophilic channels within the material, which enhances the mobility of both water molecules and protons. mdpi.comsandia.gov For instance, studies on 2-sulfoethylmethylammonium trifluoromethanesulfonate, a related sulfonate PIL, show that its conductivity increases exponentially with water concentration. rsc.org

However, the interaction between water and the PIL is complex and depends on the acidity of the PIL's cation. rsc.org In highly acidic PILs, a fast proton exchange process occurs between the cation and water molecules, which contributes to proton conduction through a combination of vehicle and cooperative mechanisms. rsc.org In less acidic PILs, this proton exchange is much slower, and the transport is dominated by the vehicle mechanism. rsc.org While the goal for many applications is to develop materials with high anhydrous conductivity to avoid the complexities of water management, understanding the impact of water is crucial for evaluating material performance under realistic operating conditions. nih.govrsc.org

Electrochemical Impedance Spectroscopy (EIS) in Proton Conduction Researchbohrium.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the ionic conductivity and charge transfer dynamics in electrochemical systems, including proton-conducting materials like this compound. By applying a small sinusoidal voltage perturbation over a wide range of frequencies, EIS can deconstruct the complex impedance of the material into its constituent parts, such as bulk resistance, interfacial resistance, and capacitance. This allows researchers to isolate the intrinsic conductivity of the electrolyte and understand the factors that impede proton transport.

In the context of proton conduction research, EIS is indispensable for determining the bulk ionic conductivity (σ), a key performance metric for any electrolyte. The conductivity is calculated from the bulk resistance (Rb) obtained from the Nyquist plot—a graphical representation of the impedance data. The relationship is given by the formula:

σ = L / (Rb × A)

where L is the thickness of the electrolyte sample and A is the cross-sectional area of the electrodes.

Detailed research findings from studies on materials closely related to this compound, such as other methanesulfonate-based protic ionic liquids and polymer electrolytes incorporating methanesulfonic acid, demonstrate the utility of EIS in characterizing proton transport properties. For instance, studies on Imidazolium methanesulfonate, a protic organic ionic plastic crystal, revealed a high ionic conductivity of 1.0 × 10-2 S cm-1 at 185 °C, highlighting its potential for high-temperature fuel cell applications. sphinxsai.com

Furthermore, EIS has been instrumental in optimizing the composition of proton-conducting polymer electrolytes. In systems composed of Poly(methyl methacrylate) (PMMA) and Methanesulfonic acid (MSA), AC impedance spectroscopy showed that the ionic conductivity is highly dependent on the concentration of the acid. The conductivity was observed to increase as the concentration of MSA increased, reaching a maximum value of 1.49 x 10-6 S/cm at a concentration of 19.12 mol%. Beyond this optimal concentration, the conductivity begins to decrease, a phenomenon attributed to the formation of ion aggregates which hinder the mobility of charge carriers.

Temperature-dependent EIS measurements also allow for the calculation of the activation energy for proton conduction. A lower activation energy signifies a more efficient transport process. In the case of Imidazolium methanesulfonate, the activation energy was found to decrease as the material transitioned from its crystalline to molten phase, indicating enhanced ion mobility at higher temperatures. sphinxsai.com These detailed insights, derived from EIS analysis, are crucial for designing and developing advanced proton conductors for various electrochemical applications.

Table 1: Ionic Conductivity of Methanesulfonate-Based Proton Conductors

| Compound/System | Conditions | Ionic Conductivity (S/cm) |

|---|---|---|

| Imidazolium methanesulfonate | 185 °C (Plastic Phase) | 1.0 x 10-2 |

Table 2: Effect of Methanesulfonic Acid (MSA) Concentration on Ionic Conductivity in PMMA Membranes at Room Temperature

| PMMA (mol%) | MSA (mol%) | Ionic Conductivity (S/cm) |

|---|---|---|

| 94.20 | 5.80 | 2.86 x 10-7 |

| 80.88 | 19.12 | 1.49 x 10-6 |

Crystal Engineering and Solid State Characterization of Methanesulfonate Compounds

Crystallization and Polymorphism in Azane;methanesulfonic acid and Related Salts

The crystallization of this compound, also known as ammonium (B1175870) methanesulfonate (B1217627), results in a monoclinic crystal structure. iucr.org The specific arrangement of the methanesulfonate anions and ammonium cations within the crystal lattice is influenced by factors such as solvent, temperature, and supersaturation. whiterose.ac.uk The study of polymorphism, the ability of a solid material to exist in more than one crystal form, is crucial as different polymorphs can exhibit varying physicochemical properties. mdpi.comresearchgate.net

In the case of this compound, the crystallization process leads to a structure with the space group C2/m. iucr.org The unit cell parameters have been determined as a = 7.4993 (6) Å, b = 7.2882 (6) Å, c = 9.2342 (8) Å, and β = 93.341 (7)°. iucr.org This specific arrangement is stabilized by a network of hydrogen bonds between the ammonium cation and the methanesulfonate anion.

Crystal Data for this compound

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 7.4993 (6) Å |

| b | 7.2882 (6) Å |

| c | 9.2342 (8) Å |

| β | 93.341 (7)° |

| V | 503.85 (7) ų |

| Z | 4 |

Analysis of Hydrogen Bonding Networks in Methanesulfonate Structures

Hydrogen bonding plays a pivotal role in the crystal engineering of methanesulfonate compounds, dictating the supramolecular architecture and influencing the physical properties of the solid state. mdpi.comchemrxiv.org In the crystal structure of this compound, a comprehensive network of hydrogen bonds is observed between the ammonium (NH₄⁺) cations and the methanesulfonate (CH₃SO₃⁻) anions. iucr.org

The strength and directionality of these hydrogen bonds are fundamental to the formation of specific, predictable patterns in the solid state. rsc.orgsemanticscholar.org The methanesulfonate group, with its three oxygen atoms, provides multiple sites for hydrogen bond acceptance, leading to robust and often complex three-dimensional networks. The study of these networks is essential for understanding and predicting the crystal structures of new methanesulfonate salts.

Solid-State Synthesis and Processing of Methanesulfonate Compounds

The synthesis of methanesulfonate salts can be achieved through various methods, with the choice of method often depending on the desired scale and purity of the final product. A common laboratory-scale method involves the reaction of methanesulfonic acid with a basic metal salt, such as an oxide, hydroxide (B78521), or carbonate. googleapis.com This acid-base neutralization reaction is straightforward and generally yields the corresponding metal methanesulfonate.

Another approach is the direct dissolution of a metal in an aqueous solution of methanesulfonic acid. nih.gov This method is considered technically and economically attractive. nih.gov For instance, ferrous methanesulfonate can be prepared by reacting iron powder with aqueous methanesulfonic acid. googleapis.com The reaction of methanesulfonic acid with metal chlorides, followed by the removal of hydrochloric acid, is also a viable synthetic route. nih.gov

Purification of the resulting methanesulfonate salts is often accomplished through recrystallization from a suitable solvent, most commonly water. nih.gov The crude product can also be washed with a volatile polar organic solvent like ethanol (B145695) or acetone (B3395972) to remove impurities before drying under vacuum. nih.gov

The processing of these compounds into crystalline forms is a critical step. Crystallization from solution is a widely used technique, where factors such as solvent choice, temperature, and cooling rate can influence the crystal habit and polymorphic form. whiterose.ac.ukgoogle.com For example, the crystallization of a methanesulfonate salt of a carboxylic acid amide can be achieved by dissolving the compound in a solvent like methanol (B129727) with methanesulfonic acid, followed by heating and slow cooling. google.com

Advanced Structural Characterization Techniques for Solid-State Forms

Powder XRD (PXRD) is another valuable tool, particularly for identifying crystalline phases and assessing sample purity. It is also used to study polymorphism, as different polymorphic forms of a compound will produce distinct diffraction patterns. nsf.gov In the context of methanesulfonate compounds, PXRD can be used to monitor phase transformations that may occur under different conditions, such as changes in temperature. researchgate.net

The analysis of XRD data allows for the precise determination of unit cell parameters. For ammonium methanesulfonate, these have been reported as a = 7.4993 (6) Å, b = 7.2882 (6) Å, c = 9.2342 (8) Å, and β = 93.341 (7)°. iucr.org This level of structural detail is crucial for understanding the relationship between the crystal structure and the macroscopic properties of the material.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local chemical environment of nuclei in solid materials. preprints.orgnih.gov It provides valuable information on molecular structure, conformation, and dynamics in the solid state, complementing the long-range order information obtained from X-ray diffraction. researchgate.net

For methanesulfonate compounds, ssNMR can be used to characterize different polymorphic forms, as the distinct local environments of the nuclei in each polymorph will result in different chemical shifts and coupling patterns. preprints.org Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions, leading to higher resolution spectra. nih.gov

¹H and ¹³C are common nuclei studied in organic compounds like this compound. The ¹H NMR spectrum of methanesulfonic acid shows the presence of hydrogen-bonded interactions. nih.gov In the solid state, the restricted molecular motion leads to broader lines in the NMR spectrum compared to the solution state. preprints.org Cross-polarization (CP) techniques can be used to enhance the signal of less abundant nuclei like ¹³C. preprints.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a crystal lattice and is highly sensitive to intermolecular interactions such as hydrogen bonding. nih.gov These techniques are invaluable for characterizing the solid-state forms of methanesulfonate compounds. nih.govresearchgate.net

In the FTIR spectrum of methanesulfonic acid, characteristic peaks can be assigned to different functional groups. For instance, asymmetric and symmetric stretching of the SO₃ group are typically observed around 1190 cm⁻¹ and 985 cm⁻¹, respectively. researchgate.net The S-OH stretching vibration appears around 907 cm⁻¹, and the C-S stretch is found near 772 cm⁻¹. researchgate.net Bending and rocking modes of the SO₃ group are also present at lower frequencies. researchgate.net

Comparison of the solid-state and liquid-state spectra reveals significant differences, particularly in regions associated with hydrogen bonding. nih.govwikimedia.org In the solid state, the hydrogen bonding is generally much stronger, leading to shifts in the vibrational frequencies and sharpening of the spectral bands. nih.gov Raman spectroscopy provides complementary information, and the combination of both FTIR and Raman data allows for a comprehensive analysis of the vibrational modes and the nature of intermolecular forces in crystalline methanesulfonates. nih.govwikimedia.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability, decomposition temperatures, and the composition of the final residue.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these processes.

Detailed research findings on a variety of metal methanesulfonates reveal common thermal decomposition patterns. Typically, hydrated methanesulfonate salts first undergo dehydration, which is observed as a mass loss in the TGA curve and a corresponding endothermic peak in the DSC curve. The anhydrous salts are generally stable up to higher temperatures, often above 400°C, before they begin to decompose. researchgate.netakjournals.com

The decomposition of the anhydrous methanesulfonate anion often proceeds in multiple steps, leading to the formation of different intermediate and final products depending on the cation and the atmospheric conditions (e.g., air or inert atmosphere). researchgate.netakjournals.com For instance, in an air atmosphere, the thermal decomposition of bivalent transition metal methanesulfonates (such as Mn, Fe, Co, Ni, Cu, Zn, and Cd) ultimately yields the corresponding metal oxides as the final residue at temperatures around 850°C. akjournals.com In contrast, alkali earth metal methanesulfonates (like Mg, Ca, Sr, and Ba) show different decomposition products. Strontium and barium methanesulfonates decompose to form metal sulfates, while magnesium and calcium methanesulfonates result in a mixture of metal sulfate (B86663) and metal oxide. researchgate.netakjournals.com

Studies on ammonium methanesulfonate have also been conducted to determine its thermodynamic properties, including heat capacity and phase transitions, using techniques like adiabatic calorimetry.

The following tables summarize the thermal decomposition data for a selection of bivalent metal methanesulfonates in a dynamic air atmosphere, as determined by Thermogravimetric Analysis. This data illustrates the range of decomposition temperatures and final products characteristic of this class of compounds.

Table 1: Initial Decomposition Temperatures of Bivalent Metal Methanesulfonates

| Compound | Initial Decomposition Temperature (Tonset) (°C) |

| Zinc Methanesulfonate | > 400 |

| Copper Methanesulfonate | > 400 |

| Barium Methanesulfonate | > 400 |

| Iron(II) Methanesulfonate | > 400 |

| Cadmium Methanesulfonate | > 400 |

| Cobalt(II) Methanesulfonate | > 400 |

| Calcium Methanesulfonate | > 400 |

| Magnesium Methanesulfonate | > 400 |

| Nickel(II) Methanesulfonate | > 400 |

| Strontium Methanesulfonate | > 400 |

| Manganese(II) Methanesulfonate | > 400 |

Data sourced from studies on the thermal decomposition of metal methanesulfonates in air. akjournals.com

Table 2: Pyrolysis Products of Bivalent Metal Methanesulfonates at 850°C in Air

| Original Compound | Pyrolysis Product at 850°C |

| Manganese(II) Methanesulfonate | Metal Oxide |

| Iron(II) Methanesulfonate | Metal Oxide |

| Cobalt(II) Methanesulfonate | Metal Oxide |

| Nickel(II) Methanesulfonate | Metal Oxide |

| Copper Methanesulfonate | Metal Oxide |

| Zinc Methanesulfonate | Metal Oxide |

| Cadmium Methanesulfonate | Metal Oxide |

| Magnesium Methanesulfonate | Mixture of Sulfate and Oxide |

| Calcium Methanesulfonate | Mixture of Sulfate and Oxide |

| Strontium Methanesulfonate | Sulfate |

| Barium Methanesulfonate | Sulfate |

Data sourced from studies on the thermal decomposition of metal methanesulfonates in air. akjournals.com

These findings underscore the significant influence of the metal cation on the thermal decomposition pathway and the nature of the resulting products in methanesulfonate compounds. While direct data for this compound is pending, this body of research on related compounds provides a solid foundation for predicting its thermal behavior.

Computational and Theoretical Investigations of Azane;methanesulfonic Acid Systems

Quantum Chemical Calculations for Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of azane;methanesulfonic acid clusters. These calculations determine the most stable geometric arrangements (isomers), the nature of the intermolecular forces holding them together, and their thermodynamic stability. A key finding across many studies is that the interaction between methanesulfonic acid and ammonia (B1221849) is characterized by proton transfer, leading to the formation of a stable methanesulfonate-ammonium ion pair (CH₃SO₃⁻NH₄⁺). frontiersin.orgbohrium.com This proton transfer is a primary driving force for the formation and stability of these clusters. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method for studying MSA-ammonia systems due to its favorable balance of computational cost and accuracy. Various studies have employed DFT to explore the structure, stability, and properties of clusters containing MSA and ammonia. nih.gov

Researchers have utilized functionals such as B3LYP with Grimme's dispersion corrections (B3LYP-D3) and ωB97X-D, often paired with basis sets like 6-311+G(2d,2p) or aug-cc-pVTZ, to model these systems. frontiersin.orgnih.govnih.gov These calculations reveal that the most stable clusters often adopt cage-like skeletons composed of ion pairs formed after proton transfer from the acid to the base. frontiersin.orgbohrium.comfrontiersin.org The stability of these clusters is enhanced by a network of hydrogen bonds and electrostatic interactions. researchgate.net

| System Studied | DFT Method/Basis Set | Key Findings | Reference |

|---|---|---|---|

| (MSA)₃ₙ-(MA)ₙ-(NH₃)ₙ (n=1-4) | B3LYP-D3/6-311+G(2d,2p) | Most stable clusters have cage-like skeletons; all bases are protonated, forming stable ion pairs. | frontiersin.orgfrontiersin.org |

| MSA-X-Y (X, Y = A, M, D) | B3LYP-D3/aug-cc-pVTZ | Proton transfer is exothermal and barrierless; cyclic hydrogen bonds are characteristic of stable trimers. | nih.gov |

| (MSA)₀₋₂(base)₀₋₂ (base=A, MA, DMA, etc.) | ωB97X-D/6-31++G(d,p) | Identified lowest free energy cluster structures and thermochemistry. | nih.gov |

| MSA-Ammonia Clusters | DFT (unspecified) | Investigated formation mechanism; hydrogen bonding and electrostatic interactions are primary driving forces. | researchgate.net |

While DFT is a workhorse for these systems, higher-level ab initio methods are often employed to provide benchmark-quality energies and to validate the results obtained from DFT. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)), offer greater accuracy at a higher computational cost. rsc.orgscielo.br

For instance, single-point energy calculations using methods like DLPNO-CCSD(T₀)/aug-cc-pVTZ have been performed on geometries optimized with DFT. nih.gov This approach provides highly accurate binding free energies for the clusters. nih.gov Studies have shown a good agreement between DFT methods like B3LYP-D3 and more computationally expensive ab initio methods like MP2 and CCSD(T) for MSA-amine clusters, supporting the adequacy of the chosen DFT functionals for describing these systems. rsc.org These high-level calculations are crucial for building accurate models of atmospheric particle formation, where small errors in energy can lead to large differences in predicted particle formation rates. nih.govcopernicus.org

Molecular Dynamics Simulations of Methanesulfonate (B1217627) Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic stability and properties of clusters and bulk phases. nih.gov For the this compound system, MD simulations have been performed to verify the dynamic stability of clusters identified through quantum chemical calculations. frontiersin.orgbohrium.com Simulations run for periods like 100 picoseconds at room temperature have confirmed that the acid-rich clusters are dynamically stable. frontiersin.orgbohrium.com

In addition to cluster stability, MD simulations using reliable force fields have been conducted over a wide range of temperatures to investigate the bulk properties of pure methanesulfonic acid. nih.govupc.edu These simulations have successfully calculated several thermodynamic, structural, and dynamical properties that are in good agreement with available experimental data. nih.govupc.edu

| Property | Finding from MD Simulation | Reference |

|---|---|---|

| Density | Calculated values are in good agreement with experimental data. | nih.govupc.edu |

| Shear Viscosity | Calculated values are in good agreement with experimental data. | nih.govupc.edu |

| Heat of Vaporization | Calculated values are in good agreement with experimental data. | nih.govupc.edu |

| Hydrogen Bonding | Analysis of H-bond lifetimes shows consistency with diffusion and viscosity coefficients. | nih.govupc.edu |

| Cluster Stability | Confirmed the dynamic stability of (MSA)₃ₙ-(MA)ₙ-(NH₃)ₙ clusters at 300 K. | frontiersin.org |

Theoretical Calculations of Proton Affinities and Basicity

Theoretical calculations are essential for understanding the acid-base chemistry that governs the MSA-ammonia system, particularly the transfer of a proton from MSA to ammonia. rsc.org Quantum chemical calculations of energies, partial charges, and cluster structures provide molecular-level insights into this process. rsc.org

Studies have investigated the competition for the MSA proton when both ammonia and other amines, such as methylamine (B109427) (MA) or trimethylamine (B31210) (TMA), are present. rsc.org Despite ammonia having a weaker gas-phase basicity compared to methylamine, calculations on acid-rich clusters show no significant difference in their interaction with MSA. frontiersin.org In some ternary clusters, ammonia can even be the preferential acceptor for the proton from MSA. rsc.org This is because, within a cluster, intermolecular interactions can alter the effective basicity of a molecule. For example, in the presence of a second base molecule, the proton transfer from MSA becomes exothermal and barrierless. nih.gov These computational results highlight that simple gas-phase basicity is not the only factor determining the structure and stability of multicomponent clusters. frontiersin.orgrsc.org

Modeling of Methanesulfonic Acid Cluster Formation and Growth Mechanisms

Modeling the formation and growth of atmospheric aerosol particles is a complex task that integrates quantum chemical data with kinetic models. For the MSA-ammonia system, this involves calculating the thermochemical properties (e.g., binding free energies) of small clusters and using them as input for cluster dynamics codes like the Atmospheric Cluster Dynamics Code (ACDC). researchgate.netnih.gov

These models suggest that hydrogen bonding and electrostatic interactions resulting from proton transfer are the primary forces driving cluster formation. researchgate.net The formation of an initial dimer, such as (MSA)₂, can be a rate-determining step in the growth process. researchgate.net The presence of ammonia is found to effectively promote the formation of MSA-based clusters. researchgate.net

A key theme is the synergistic effect between different bases. frontiersin.orgbohrium.com The presence of ammonia alongside amines can significantly enhance particle formation compared to the binary MSA-amine system. rsc.orgacs.org This synergy arises because the formation of multicomponent clusters can be more thermodynamically favorable, and the presence of multiple bases provides more sites for hydrogen bonding and further growth. frontiersin.orgfrontiersin.org However, some studies also note that under typical atmospheric conditions, the formation of clusters containing only MSA and ammonia is relatively weak, and the participation of other species like sulfuric acid may be more important for effective nucleation in coastal areas. researchgate.netnih.gov

| Cluster System | Modeling Approach | Key Finding | Reference |

|---|---|---|---|

| MSA-NH₃ | DFT + ACDC | NH₃ promotes cluster formation, but high precursor concentrations are needed. Hydration significantly impacts evaporation rates. | researchgate.net |

| MSA-MA-NH₃ | Quantum Chemistry Calculations | Ammonia and methylamine have a synergistic effect on new particle formation in acid-rich conditions. | frontiersin.orgbohrium.com |

| MSA-TMA + NH₃ | Experiments + QC Calculations | Adding ppb concentrations of NH₃ produces a much greater effect on particle formation than adding high concentrations of water. | rsc.org |

| MSA-Base (A, MA, DMA, etc.) | DLPNO-CCSD(T₀)//ωB97X-D + ACDC | Electrically neutral clusters solely of MSA and a base have very low formation potential under typical atmospheric conditions. | nih.govacs.org |

| MSA-X-Y (A, M, D) | DFT + ACDC | The total evaporation rate of trimers decreases as the alkalinities of the bases increase. Low temperatures facilitate trimer formation. | nih.gov |

Theoretical Prediction of Spectroscopic Properties of Methanesulfonate

Computational methods can accurately predict the spectroscopic properties of molecules and clusters, which aids in the interpretation of experimental spectra and provides structural information. The vibrational spectra (infrared and Raman) of methanesulfonic acid have been investigated using periodic DFT calculations. royalsocietypublishing.org

These theoretical calculations show good agreement with experimental spectra for both liquid and solid-state MSA. royalsocietypublishing.org By comparing theoretical and experimental results, researchers can assign specific vibrational modes. For example, the calculations help to identify shifts in the S-O-H deformation modes and the O-H stretch mode, which indicate stronger hydrogen bonding in the solid state compared to the liquid state. royalsocietypublishing.org Theoretical calculations have also been used to determine the structural and spectroscopic properties of MSA at high levels of theory, such as CCSD(T)/CBS, providing accurate data for this species of atmospheric interest. scielo.brscispace.com

Environmental and Atmospheric Chemical Research Involving Methanesulfonate

Formation of Atmospheric Aerosol Particles from Methanesulfonic Acid and Amines/Ammonia (B1221849)

The formation of new atmospheric aerosol particles is a critical process influencing climate and air quality. While sulfuric acid has long been recognized as a primary driver of this phenomenon, research has increasingly highlighted the significant role of methanesulfonic acid (MSA), particularly in marine and coastal environments where it originates from the oxidation of dimethyl sulfide (B99878) (DMS) emitted by phytoplankton. nih.govacs.org The interaction of MSA with atmospheric bases, such as amines and ammonia, is a key pathway to the formation of new particles. researchgate.net

Studies have shown that amines, even at concentrations significantly lower than ammonia, can be much more effective in promoting particle formation with MSA. acs.org Laboratory experiments have demonstrated that reactions between MSA and various amines—including methylamine (B109427) (MA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA)—as well as ammonia (NH₃), lead to the formation of nanoparticles. researchgate.net The efficiency of these bases in forming particles with MSA generally follows the order of MA > TMA ≈ DMA > NH₃, with ammonia being two to three orders of magnitude less efficient than DMA under similar conditions. acs.org This enhanced nucleation capacity of small alkylamines compared to ammonia in MSA-driven new particle formation (NPF) has been a consistent finding. researchgate.netfrontiersin.org

The underlying mechanism involves acid-base reactions that form stable molecular clusters. frontiersin.org In these clusters, the acidic MSA molecule often transfers a proton to the basic amine or ammonia molecule, resulting in the formation of a stable ion pair. frontiersin.orgbohrium.com These initial clusters can then grow by the addition of more MSA, amine, or ammonia molecules, eventually reaching a size where they are considered new aerosol particles. frontiersin.org The structure of these clusters often takes on a cage-like skeleton, stabilized by hydrogen bonds and ion pairs. frontiersin.orgbohrium.com

Table 1: Relative Efficiency of Different Bases in New Particle Formation with Methanesulfonic Acid (MSA)

| Base | Chemical Formula | Relative Efficiency in Particle Formation with MSA |

|---|---|---|

| Methylamine | CH₃NH₂ | High |

| Trimethylamine | (CH₃)₃N | Moderate to High |

| Dimethylamine | (CH₃)₂NH | Moderate to High |

| Ammonia | NH₃ | Low |

This table provides a qualitative comparison of the efficiency of common atmospheric bases in nucleating with MSA, as reported in experimental studies. acs.org

Synergistic Effects of Ammonia and Amines in New Particle Formation with Methanesulfonic Acid

While individual amines are more efficient than ammonia at nucleating with methanesulfonic acid, research has revealed a synergistic effect when both ammonia and amines are present. frontiersin.org This means that the combined presence of ammonia and amines can enhance new particle formation to a greater extent than the sum of their individual effects. frontiersin.orgresearchgate.net This synergy is particularly important under atmospheric conditions where a mixture of these bases is common.

Experimental studies have confirmed this synergistic relationship. For instance, the addition of ammonia to MSA-TMA and MSA-MA systems was found to increase the production of particles. acs.org The role of ammonia appears to become more significant as the cluster size increases. frontiersin.orgbohrium.com This cooperative effect suggests that atmospheric models need to consider the interactions between different types of bases to accurately predict new particle formation rates involving MSA. frontiersin.org

Reaction Pathways and Thermodynamics in Atmospheric Methanesulfonate (B1217627) Systems